SCH 58053

Vue d'ensemble

Description

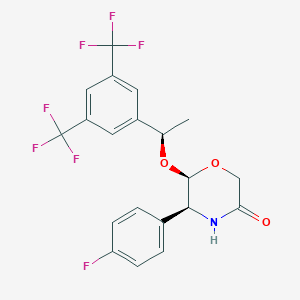

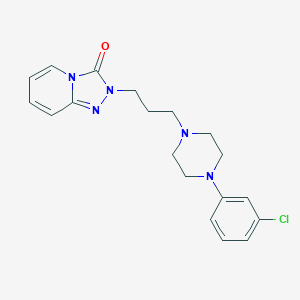

(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, also known as (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, is a useful research compound. Its molecular formula is C26H23ClFNO3 and its molecular weight is 451.9 g/mol. The purity is usually 95%.

The exact mass of the compound (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de l'absorption du cholestérol

SCH 58053 a été identifié comme un puissant inhibiteur de l'absorption du cholestérol . Des études menées sur des souris ont montré que lorsque les souris étaient nourries d'un régime alimentaire pauvre en cholestérol contenant this compound, l'absorption du cholestérol était réduite de 46% . Cela suggère que this compound pourrait potentiellement être utilisé dans le traitement des affections liées à un taux élevé de cholestérol.

Augmentation de l'excrétion fécale des stérols neutres

Parallèlement à la réduction de l'absorption du cholestérol, l'utilisation de this compound a également entraîné une augmentation de l'excrétion fécale des stérols neutres de 67% . Cela pourrait potentiellement aider à la gestion des affections où la réduction des taux de cholestérol est bénéfique.

Composition lipidique biliaire inchangée

Malgré les changements dans l'absorption du cholestérol et l'excrétion fécale des stérols neutres, la composition lipidique biliaire, la synthèse des acides biliaires, la taille du pool et la composition du pool sont restées inchangées chez les souris . Cela suggère que this compound n'affecte pas négativement ces aspects du métabolisme lipidique.

Utilisation potentielle dans le traitement de l'athérosclérose

Les taux élevés de cholestérol LDL (LDL-C) dans le plasma constituent un facteur de risque majeur pour le développement de l'athérosclérose . Étant donné que this compound peut inhiber l'absorption du cholestérol et augmenter l'excrétion fécale des stérols neutres, il pourrait potentiellement être utilisé dans le traitement de l'athérosclérose.

Mécanisme D'action

Target of Action

SCH 58053, also known as (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, is a potent inhibitor of cholesterol absorption . The primary targets of this compound are the proteins involved in the absorption of cholesterol in the intestine .

Mode of Action

This compound inhibits cholesterol absorption by interacting with these proteins and disrupting the uptake of luminal sterol across the microvillus membrane . This interaction results in a decrease in the absorption of cholesterol and an increase in fecal neutral sterol excretion .

Biochemical Pathways

The inhibition of cholesterol absorption by this compound affects the cholesterol metabolism pathway . It reduces the concentration of low-density lipoprotein-cholesterol (LDL-C), a major determinant of plasma LDL-C concentrations .

Pharmacokinetics

The pharmacokinetics of this compound are consistent with extensive glucuronidation and enterohepatic recirculation . The primary metabolic pathway for this compound is by glucuronidation of the 4-hydroxyphenyl group . Approximately 78% of the administered dose is excreted in feces and 11% in urine .

Result of Action

The result of this compound’s action is a significant reduction in cholesterol absorption, leading to lower hepatic and biliary cholesterol concentrations . This can potentially lead to a decrease in the risk of developing atherosclerosis and other cardiovascular diseases associated with high LDL-C levels .

Action Environment

The action of this compound is influenced by the dietary cholesterol content. When the dietary cholesterol content is increased, animals given this compound manifested lower hepatic and biliary cholesterol concentrations than their untreated controls . This suggests that the efficacy of this compound can be influenced by dietary factors.

Analyse Biochimique

Biochemical Properties

Sch 58053 has been identified as a potent inhibitor of cholesterol absorption . It interacts with various biomolecules, including enzymes and proteins involved in cholesterol metabolism . The nature of these interactions involves the disruption of cholesterol absorption, which is not mediated via changes in either the size or composition of the intestinal bile acid pool, or the level of mRNA expression of proteins that facilitate cholesterol efflux from the enterocyte .

Cellular Effects

In cellular processes, this compound has been observed to reduce cholesterol absorption by 46% and increase fecal neutral sterol excretion by 67% . It does not significantly alter biliary lipid composition, bile acid synthesis, pool size, or pool composition .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cholesterol absorption . This is achieved not through changes in the expression of mRNA for proteins such as ABCA1, ABCG5, or ABCG8 in the enterocyte, but rather through the disruption of the uptake of luminal sterol across the microvillus membrane .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . The compound has been observed to maintain its stability and effectiveness over time, with no significant degradation observed .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with dosage . At lower doses, the compound effectively inhibits cholesterol absorption, while at higher doses, it does not appear to cause any toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of cholesterol absorption . It interacts with enzymes and cofactors involved in this pathway, and its presence can affect metabolic flux and metabolite levels .

Transport and Distribution

Preliminary studies suggest that the compound may interact with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

Current studies are focused on identifying any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Propriétés

IUPAC Name |

(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClFNO3/c27-19-5-3-18(4-6-19)26(32)15-13-25(14-16-26)23(17-1-11-22(30)12-2-17)29(24(25)31)21-9-7-20(28)8-10-21/h1-12,23,30,32H,13-16H2/t23-,25?,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZUDTYEZMUJDW-GMUMFXLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433297 | |

| Record name | Sch 58053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194423-53-5 | |

| Record name | Sch 58053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action for Sch 58053 in inhibiting cholesterol absorption?

A1: While the precise mechanism remains unclear, research suggests that this compound does not exert its effects by:

- Altering the size or composition of the bile acid pool in the intestine. []

- Changing the expression levels of mRNA for proteins involved in cholesterol efflux from enterocytes, such as ABCA1, ABCG5, or ABCG8. []

Q2: How does the activity of this compound differ from other cholesterol-lowering drugs, particularly statins?

A2: this compound specifically targets intestinal cholesterol absorption. In contrast, statins primarily work by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. This targeted action of this compound could potentially offer advantages in terms of side effect profiles and efficacy in specific patient populations.

Q3: What have animal studies revealed about the efficacy and safety of this compound?

A3: In studies using mice fed a high-cholesterol diet, this compound effectively reduced cholesterol absorption and increased fecal neutral sterol excretion. [] Importantly, it did not significantly alter biliary lipid composition or bile acid synthesis. [] These findings suggest a favorable safety profile and efficacy in reducing cholesterol levels. Further research, including clinical trials, is necessary to confirm these findings in humans and assess long-term safety.

Q4: Does this compound show rapid action in inhibiting cholesterol absorption?

A4: Yes, research indicates that this compound exhibits a rapid onset of action. In a study using lymph-fistula rats, a single intraduodenal administration of this compound significantly inhibited lymphatic cholesterol transport within one hour of administration. [] This rapid action makes it a promising candidate for further development as a cholesterol-lowering agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

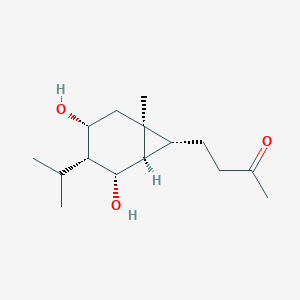

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)